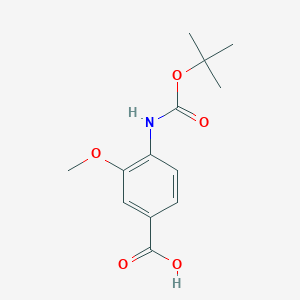

Boc-4-amino-3-methoxybenzoic acid

Descripción general

Descripción

Boc-4-amino-3-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-amino-3-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the efficient formation of the Boc-protected amine.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds like this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

Boc-4-amino-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of free amines, which can be further functionalized.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Boc-4-amino-3-methoxybenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its applications include:

- Neurological Disorders : The compound is involved in developing drugs targeting neurological conditions, enhancing specificity and efficacy. Research indicates that derivatives of this compound can modulate pathways associated with neurodegenerative diseases, potentially leading to new therapeutic strategies .

- Antitumor Agents : Recent studies have highlighted the potential of compounds derived from this compound as antitumor agents. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines, including leukemia and central nervous system cancers .

Peptide Synthesis

The compound is widely utilized in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with enhanced bioactivity and stability. This application is critical for drug design and development:

- Enhanced Stability : Peptides synthesized using this compound demonstrate improved resistance to enzymatic degradation, making them suitable candidates for therapeutic applications .

Bioconjugation Techniques

This compound plays a significant role in bioconjugation, where it facilitates the attachment of drugs or imaging agents to biomolecules. This application is vital for:

- Targeted Therapy : The ability to conjugate therapeutic agents to specific biomolecules enhances the precision of drug delivery systems, thereby improving treatment outcomes in various diseases, including cancer .

Organic Chemistry Research

In organic synthesis, this compound acts as a versatile building block:

- Novel Compound Development : It enables chemists to explore new reaction pathways and develop novel compounds with unique properties. Its structure allows for various modifications that can lead to the discovery of new chemical entities .

Material Science

The compound is also explored in material science for developing advanced materials such as polymers and coatings:

- Enhanced Material Properties : Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it valuable for industrial applications .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study assessed the anticancer potential of derivatives synthesized from this compound against various cancer cell lines. Notable findings included:

- Compound 4g exhibited an inhibition value of 84.19% against MOLT-4 leukemia cells.

- Compound 4p showed a 72.11% inhibition against SF-295 CNS cancer cells, indicating promising anticancer activity that warrants further investigation .

Case Study 2: Peptide Therapeutics

In a study focusing on solid-phase peptide synthesis using this compound:

Mecanismo De Acción

The mechanism of action of Boc-4-amino-3-methoxybenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions to reveal the free amine. This process is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required .

Comparación Con Compuestos Similares

Similar Compounds

- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid

- tert-Butyl 3-aminobenzylcarbamate

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

Uniqueness

Boc-4-amino-3-methoxybenzoic acid is unique due to the presence of both a Boc-protected amine and a methoxy group on the benzoic acid core. This combination allows for selective reactions at different functional groups, making it a versatile intermediate in organic synthesis. The Boc group provides stability under basic conditions, while the methoxy group can undergo various transformations, enhancing the compound’s utility in synthetic chemistry.

Actividad Biológica

Boc-4-amino-3-methoxybenzoic acid (Boc-AMB), a derivative of 4-amino-3-methoxybenzoic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- CAS Number : 180976-98-1

Boc-AMB is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological applications .

Synthesis

The synthesis of Boc-AMB typically involves the protection of the amino group of 4-amino-3-methoxybenzoic acid using the Boc group. This reaction can be carried out under mild conditions, ensuring that the biological activity of the compound is preserved.

Antimicrobial Properties

Research indicates that derivatives of 4-amino-3-methoxybenzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance their effectiveness against various bacterial strains. Specifically, Boc-AMB has demonstrated improved radical scavenging properties and enhanced toxicity towards cancer cells compared to its unmodified counterparts .

Anticancer Activity

Boc-AMB has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism is thought to involve interference with critical cellular pathways, leading to apoptosis in malignant cells. A study highlighted that derivatives similar to Boc-AMB showed promising results against leukemia and solid tumors, indicating a pathway for further development in cancer therapy .

Table 1: Biological Activities of Boc-AMB Derivatives

| Compound | Activity Type | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 143 | |

| Boc derivative X | Anticancer | 55.2 | |

| Boc derivative Y | Antioxidant | 76.90 |

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of Boc derivatives, it was found that Boc-AMB exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, similar to traditional antibiotics but with a unique action profile .

Case Study: Cancer Cell Line Testing

Another investigation assessed Boc-AMB's effects on various cancer cell lines, including MOLT-4F and LNCaP. The results indicated that at concentrations as low as 100 nM, Boc-AMB induced apoptosis through the downregulation of c-MYC, a critical oncogene involved in cell cycle regulation .

Propiedades

IUPAC Name |

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXONAJLCIBQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572726 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180976-98-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.